molecular formula C8H4N2O4 B2455235 3-Cyano-4-nitrobenzoic acid CAS No. 1350540-03-2

3-Cyano-4-nitrobenzoic acid

Cat. No.: B2455235
CAS No.: 1350540-03-2
M. Wt: 192.13
InChI Key: SWDLSOMGEKEXKQ-UHFFFAOYSA-N
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Description

3-Cyano-4-nitrobenzoic acid is an organic compound with the molecular formula C8H4N2O4 It is a derivative of benzoic acid, featuring both a cyano group (-CN) and a nitro group (-NO2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyano-4-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3-cyanobenzoic acid. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the direct cyanation of 4-nitrobenzoic acid. This reaction can be achieved using a cyanating agent such as copper(I) cyanide (CuCN) in the presence of a suitable catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yields of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and cyanation processes. These processes are carried out in specialized reactors designed to handle the corrosive nature of the reagents and the exothermic nature of the reactions. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid group (-COOH) under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable base.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: 3-Amino-4-nitrobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Hydrolysis: 3-Carboxy-4-nitrobenzoic acid.

Scientific Research Applications

3-Cyano-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups make it a versatile intermediate in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyano-4-nitrobenzoic acid depends on its specific application. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can participate in redox reactions, while the cyano group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect the function of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-3-nitrobenzoic acid: Similar structure but with different positions of the cyano and nitro groups.

    3-Nitrobenzoic acid: Lacks the cyano group.

    4-Nitrobenzoic acid: Lacks the cyano group and has the nitro group in a different position.

Uniqueness

3-Cyano-4-nitrobenzoic acid is unique due to the presence of both the cyano and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-cyano-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c9-4-6-3-5(8(11)12)1-2-7(6)10(13)14/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDLSOMGEKEXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350540-03-2
Record name 3-cyano-4-nitrobenzoic acid
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